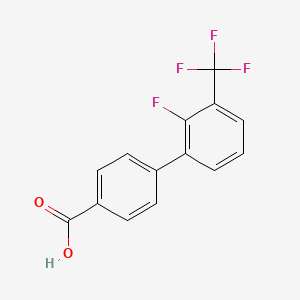

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)14(16,17)18)8-4-6-9(7-5-8)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIZWXQYNCUVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683386 | |

| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-07-4 | |

| Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

Introduction: Bridging Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable therapeutic agent is governed by a set of fundamental physicochemical properties. These characteristics dictate how a molecule will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3] This guide focuses on this compound, a biphenyl carboxylic acid derivative whose structural motifs—a flexible biphenyl core, a hydrogen-bond-donating carboxylic acid, and electron-withdrawing fluorine and trifluoromethyl groups—suggest complex pharmacological potential.

While specific experimental data for this precise isomer is not extensively published, this document serves as a comprehensive technical framework for its complete physicochemical characterization. As a Senior Application Scientist, the objective here is not merely to present data but to elucidate the causal relationships between experimental choices and the quality of data obtained. We will explore the authoritative, field-proven methodologies required to determine the critical properties of this compound, providing researchers and drug development professionals with a self-validating system for assessing its viability as a drug candidate. The balance between properties like lipophilicity, solubility, and acidity is paramount, and achieving an optimal profile is a central goal of medicinal chemistry.[4][5]

Molecular and Physicochemical Profile

A thorough understanding begins with the compound's basic identity and a summary of the key parameters that must be experimentally determined.

Chemical Structure:

(Simplified 2D representation)

Table 1: Physicochemical Data Summary for this compound

| Property | Value / Method | Significance in Drug Development |

| IUPAC Name | 2'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | Unambiguous chemical identification. |

| CAS Number | Not uniquely assigned; requires experimental verification. | Essential for regulatory tracking and database referencing. |

| Molecular Formula | C₁₄H₈F₄O₂ | Confirms elemental composition. |

| Molecular Weight | 284.21 g/mol | Influences diffusion, permeability, and fits within general "drug-likeness" guidelines (e.g., Rule of Five).[5] |

| Lipophilicity (LogP) | To be determined experimentally (See Protocol 1) | Governs membrane permeability, plasma protein binding, and potential for off-target toxicity. A high value is anticipated.[4][6] |

| Acidity Constant (pKa) | To be determined experimentally (See Protocol 2) | Determines the ionization state at physiological pH, critically impacting solubility, receptor binding, and cell penetration.[7] |

| Aqueous Solubility | To be determined experimentally (See Protocol 3) | A prerequisite for absorption and achieving therapeutic concentrations in plasma. Must be balanced with lipophilicity.[4][8] |

| Thermal Stability | To be determined experimentally (See Protocol 4) | Defines storage conditions, formulation process limitations, and shelf-life of the active pharmaceutical ingredient (API).[9] |

The Interplay of Core Physicochemical Properties

The viability of a drug candidate is not determined by a single property but by the intricate balance between them. The following diagram illustrates the relationship between the core physicochemical parameters and their collective impact on the ADME profile, which is a primary consideration in early-stage drug development.

Caption: Interrelationship of core physicochemical properties and their influence on ADME.

Experimental Protocols: A Framework for Characterization

The following sections provide detailed, step-by-step methodologies for determining the essential . The choice of these methods is grounded in their robustness, reproducibility, and industry acceptance.

Protocol 1: Determination of Lipophilicity (LogP)

Lipophilicity is a measure of a compound's affinity for a non-polar (lipid) environment versus a polar (aqueous) one.[4] The octanol-water partition coefficient (P) is the standard measure, typically expressed as its logarithm (LogP).[10] While the traditional shake-flask method is accurate, a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is often employed for higher throughput in a drug discovery setting.[10][11]

Methodology: HPLC-Based LogP Determination

This method correlates a compound's retention time on a non-polar stationary phase with the known LogP values of a set of standard compounds.

-

System Preparation:

-

Equip an HPLC system with a C18 column and a UV detector set to a wavelength of maximum absorbance for the analyte.

-

Prepare a mobile phase of buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Prepare a solution containing a series of 5-7 standard compounds with well-documented LogP values spanning a relevant range (e.g., 1 to 5).

-

Inject the standard mixture and record the retention time (t_R) for each compound.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k') values. The relationship should be linear.

-

-

Sample Analysis:

-

Prepare a dilute, known concentration of this compound in the mobile phase.

-

Inject the sample onto the column under the identical conditions used for the standards.

-

Determine the retention time (t_R) and calculate log(k') for the analyte.

-

-

LogP Calculation:

-

Interpolate the log(k') value of the analyte onto the calibration curve to determine its LogP value.[11]

-

Perform the analysis in triplicate to ensure reproducibility.

-

Caption: Workflow for HPLC-based LogP determination.

Protocol 2: Determination of Acidity Constant (pKa)

The pKa value indicates the strength of an acid. For a carboxylic acid, it is the pH at which the compound exists in a 50:50 equilibrium between its neutral (protonated, -COOH) and ionized (deprotonated, -COO⁻) forms. Potentiometric titration is a highly precise and standard method for pKa determination.[12]

Methodology: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a known volume of purified water, potentially with a small amount of co-solvent if solubility is very low. The final concentration should be around 1-10 mM.

-

To ensure a constant ionic strength, add a background electrolyte like 0.15 M KCl.[13]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[13]

-

-

Titration:

-

Place the solution in a temperature-controlled vessel (e.g., 25 °C or 37 °C) with continuous stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.[13]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized.[7] This corresponds to the midpoint of the buffer region on the curve.

-

Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point, from which the half-equivalence point is calculated.

-

Perform a minimum of three titrations to ensure reliability and report the average pKa with the standard deviation.[13]

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 3: Determination of Aqueous Solubility

Aqueous solubility is a key factor limiting oral bioavailability.[3] The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a compound in a saturated solution after equilibrium has been reached.[8][14]

Methodology: Equilibrium Shake-Flask Method

-

Media Preparation: Prepare relevant aqueous media. For biopharmaceutical classification, this includes buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[15] All measurements should be conducted at a physiologically relevant temperature, typically 37 ± 1 °C.[15]

-

Sample Preparation:

-

Add an excess amount of solid this compound to vials containing each of the prepared aqueous media. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.[8]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to the target temperature (e.g., 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. This duration should be experimentally verified.[8]

-

-

Sample Processing:

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the solid and liquid phases by centrifugation or filtration. Use a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles without losing the dissolved analyte.[8]

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

The experiment must be performed in triplicate for each condition.[15]

-

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Protocol 4: Assessment of Thermal Stability

Thermal analysis techniques are crucial for characterizing the stability and purity of a drug substance. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal events (like melting), while Thermogravimetric Analysis (TGA) measures changes in mass upon heating (like decomposition).[9][16]

Methodology: Combined TGA/DSC Analysis

-

Instrument Setup:

-

Calibrate the TGA/DSC instrument for temperature and heat flow using certified standards (e.g., indium for melting point).

-

Set the purge gas, typically an inert gas like nitrogen, at a constant flow rate.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).[17]

-

-

Thermal Program:

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 400 °C).

-

-

Data Acquisition & Analysis:

-

Simultaneously record the mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

-

From the DSC curve: Identify the onset and peak temperature of the sharp endotherm, which corresponds to the melting point. The sharpness of the peak is an indicator of purity.

-

From the TGA curve: Identify the onset temperature of any significant mass loss, which indicates the beginning of thermal decomposition.[17][18] The percentage of mass lost can also be quantified.

-

Caption: Workflow for thermal analysis using TGA/DSC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar fluorinated and trifluoromethylated benzoic acids provide guidance.[19][20]

-

Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[19]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[20] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[19][21]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[20][22]

Conclusion

The comprehensive physicochemical characterization of this compound is an indispensable step in evaluating its potential as a drug candidate. The methodologies detailed in this guide—for determining LogP, pKa, aqueous solubility, and thermal stability—represent the industry-standard framework for generating the robust and reliable data required for informed decision-making in drug development. By systematically applying these protocols, researchers can build a complete profile of the molecule, understand its likely ADME behavior, and strategically guide its journey from a chemical entity to a potential therapeutic.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Guidechem. (n.d.). 4-fluoro-3-[2-(trifluoromethyl)phenyl]benzoic acid.

- LookChem. (2023). What are the physicochemical properties of drug?.

- Benchchem. (n.d.).

- Benchchem. (n.d.).

- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- Fluorochem. (n.d.). 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid.

- Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx.

- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.

- World Health Organiz

- Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Creative Bioarray. (n.d.).

- Organic Chemistry Tutor. (n.d.).

- PMC - NIH. (n.d.).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- USP-NF. (2016). <1236> Solubility Measurements.

- ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Australia Pacific LNG. (2016). 4-(Trifluoromethyl)benzoic acid.

- BioSolveIT. (n.d.).

- Synquest Labs. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzoic acid.

- Fisher Scientific. (2024).

- Fisher Scientific. (n.d.).

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. Jant's web site [shaker.umh.es]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. uspnf.com [uspnf.com]

- 15. who.int [who.int]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. fishersci.com [fishersci.com]

- 21. aplng.com.au [aplng.com.au]

- 22. fishersci.com [fishersci.com]

spectroscopic data for 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

Introduction

This compound is a polysubstituted biaryl carboxylic acid. Molecules of this class are of significant interest in medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Therefore, unambiguous structural confirmation and purity assessment are paramount in any research and development context.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. The guide is designed for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying principles and standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe into the molecular structure.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The chemical shifts and coupling constants are predicted based on established substituent effects in aromatic systems.[2][3][4] The electron-withdrawing nature of the fluorine, trifluoromethyl, and carboxylic acid groups will deshield adjacent protons and carbons, shifting their resonances downfield.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Carboxylic Acid | 10.0 - 13.0 | br s | - | -COOH |

| Aromatic | 8.15 | d | J ≈ 8.4 | H-3, H-5 |

| Aromatic | 7.65 | d | J ≈ 8.4 | H-2, H-6 |

| Aromatic | 7.5 - 7.7 | m | - | H-4', H-5', H-6' |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~167 | -COOH |

| Aromatic | ~160 (d, ¹JCF ≈ 250 Hz) | C-2' |

| Aromatic | 120 - 145 | Aromatic C's |

| Aromatic | ~123 (q, ¹JCF ≈ 275 Hz) | -CF₃ |

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Trifluoromethyl | ~ -63 | s | -CF₃ |

| Fluoro | ~ -115 | m | C-F |

Experimental Protocol for NMR Spectroscopy

Causality behind Experimental Choices: The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and its residual proton peak does not overlap with most aromatic signals. A sufficient relaxation delay (e.g., 5 times T₁) is essential for accurate integration in quantitative ¹H NMR.[5]

Protocol:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, use 20-50 mg.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[6]

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum. For ¹³C, use a proton-decoupled pulse sequence (e.g., zgpg30). For ¹⁹F, ensure the spectral width is adequate to cover the expected chemical shift range.[4]

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication), followed by Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak. For ¹⁹F, an external standard like CFCl₃ (δ = 0 ppm) is typically used.[7][8]

-

Caption: Standard experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic rings.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | -COOH |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | -C=O |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Ar C=C |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | C-O |

| C-F stretches (CF₃ and Ar-F) | 1100 - 1400 | Strong | C-F |

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids typically form in the solid state.[9] The C=O stretch is a highly reliable and intense band for confirming the presence of the carbonyl group.[10]

Experimental Protocol for IR Spectroscopy (ATR)

Self-Validation: A background spectrum is run before the sample to subtract contributions from atmospheric CO₂ and H₂O, ensuring that the resulting spectrum is solely from the sample.

Protocol:

-

Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR accessory. This is a critical step for data quality.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Pressure Application: Use the ATR pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the IR spectrum over the desired range, typically 4000 - 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Caption: Experimental workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular formula is C₁₄H₈F₄O₂, with a molecular weight of 284.21 g/mol .

| m/z | Relative Intensity | Possible Assignment |

| 284 | High | [M]⁺ (Molecular Ion) |

| 267 | Medium | [M - OH]⁺ |

| 239 | High | [M - COOH]⁺ |

| 195 | Medium | [M - COOH - F]⁺ |

Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments, providing an additional layer of validation with mass accuracy typically within 5 ppm.

Experimental Protocol for Mass Spectrometry (GC-MS)

Rationale: For a non-volatile compound like a carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester) is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11] Direct infusion Electrospray Ionization (ESI) is an alternative for underivatized analysis.

Protocol (GC-MS with Derivatization):

-

Derivatization (Esterification): React the sample with a suitable agent (e.g., diazomethane or TMSH) to convert the carboxylic acid to its methyl ester.

-

Injection: Inject the derivatized sample solution into the GC inlet. A splitless injection is often used for trace analysis.

-

Separation: The sample is vaporized and separated on a GC column (e.g., a DB-5ms). The oven temperature is ramped to elute the compound.

-

Ionization: As the compound elutes from the GC, it enters the mass spectrometer's ion source, where it is ionized, typically by Electron Ionization (EI) at 70 eV.

-

Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

The collective data from NMR, IR, and MS provide a robust and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F NMR directly probes the fluorine substituents. IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation, corroborating the overall structure. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable, and reproducible spectroscopic data for this important chemical entity.

References

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. rsc.org [rsc.org]

- 3. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]

- 4. azom.com [azom.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

molecular structure of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

An In-depth Technical Guide to the Molecular Structure of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

Abstract: This technical guide provides a comprehensive analysis of this compound, a complex biphenyl derivative. Although specific experimental data for this precise isomer is not extensively documented in public literature, this guide synthesizes foundational chemical principles and data from analogous structures to present a detailed overview. We will cover its molecular identity, predicted physicochemical properties, a robust synthetic pathway, anticipated spectroscopic signatures, and its potential relevance in drug discovery and materials science. The strategic incorporation of fluorine and trifluoromethyl moieties onto a biphenyl carboxylic acid scaffold suggests significant potential, as these features are known to modulate metabolic stability, binding affinity, and overall biological activity.[1][2][3] This document serves as a foundational resource for researchers and professionals engaged in the synthesis and application of novel fluorinated compounds.

Molecular Identity and Structural Elucidation

This compound is an aromatic carboxylic acid featuring a biphenyl core. The structure consists of a benzoic acid ring substituted at the 4-position with a 2-fluoro-3-(trifluoromethyl)phenyl group. The unique electronic properties of the fluorine (high electronegativity, π-donating capabilities) and the trifluoromethyl group (strong inductive electron withdrawal) create a highly polarized and chemically distinct molecule.[4]

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol

-

Reactant Preparation: In a reaction vessel, dissolve 1.0 equivalent of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (CAS: 144584-67-8) and 1.2 equivalents of 4-carboxyphenylboronic acid (CAS: 14047-29-1) in a 4:1 mixture of 1,4-dioxane and water. [5][6][7][8]2. Catalyst and Base Addition: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Add 2.0 equivalents of a base, such as potassium carbonate (K₂CO₃), followed by the palladium catalyst (e.g., 0.05 mol% of Pd(PPh₃)₄ or Pd/C). [9][10]3. Reaction Execution: Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and acidify with 2M HCl to precipitate the carboxylic acid product.

-

Purification: Filter the crude product and wash with water. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Anticipated Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the structure of the synthesized molecule. Based on known principles of NMR spectroscopy and data from similar compounds, the following spectral features are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex signals in the aromatic region (7.0-8.5 ppm).

-

Benzoic Acid Ring Protons: The two protons ortho to the carboxylic acid group will appear as a doublet around 8.1-8.3 ppm. The two protons ortho to the biaryl linkage will appear as another doublet around 7.7-7.9 ppm. These will likely appear as an AA'BB' system. For reference, the aromatic protons of 4-bromobenzoic acid appear as two doublets at approximately 7.7 and 7.85 ppm. [11][12][13]* Fluorinated Phenyl Ring Protons: This ring has three protons. Their chemical shifts will be significantly influenced by both the fluorine and trifluoromethyl groups. The trifluoromethyl group is strongly electron-withdrawing and will deshield adjacent protons, while the fluorine atom has a more complex effect, causing both deshielding and characteristic splitting. [4]We can expect three distinct multiplets in the range of 7.2-7.8 ppm.

-

Carboxylic Acid Proton: A broad singlet is expected far downfield (>12 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by multiple signals in the aromatic region (120-140 ppm), with carbons directly bonded to fluorine exhibiting large C-F coupling constants. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carboxyl carbon will be observed downfield, typically around 165-170 ppm.

¹⁹F NMR Spectroscopy

Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds.

-

Aryl-Fluoride: A single resonance is expected for the fluorine atom attached to the phenyl ring. Its chemical shift is sensitive to the electronic environment. [14][15]* Trifluoromethyl Group: A singlet (or a closely spaced multiplet if coupled to nearby protons or the other fluorine) will be observed for the three equivalent fluorine atoms of the CF₃ group. The chemical shift for aryl-CF₃ groups typically falls in the range of -60 to -65 ppm relative to CFCl₃. [16][17][18]

Potential Biological and Industrial Relevance

The unique combination of a biphenyl scaffold, a carboxylic acid, a fluorine atom, and a trifluoromethyl group makes this molecule a compelling candidate for applications in medicinal chemistry and materials science.

-

Medicinal Chemistry: Fluorinated biphenyls are a "privileged scaffold" in drug discovery. [1]The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability, a crucial factor for CNS-acting drugs. [2]Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. [19]The specific substitution pattern of this compound could be explored for inhibiting targets like cytochrome P450 enzymes or as a novel non-steroidal anti-inflammatory drug (NSAID). [1]* Materials Science: The rigid, aromatic structure of biphenyls makes them suitable components for liquid crystals and organic light-emitting diodes (OLEDs). The high thermal and chemical stability conferred by the C-F and C-CF₃ bonds can be advantageous in developing robust functional materials. [19]

Conclusion

This compound represents a molecule of significant synthetic and applied interest. While direct experimental characterization is sparse, this guide has established its molecular identity and predicted its key physicochemical properties. A reliable synthetic route via Suzuki-Miyaura coupling has been detailed, and its expected spectroscopic signature has been outlined, providing a clear pathway for its synthesis and verification. The known biological activities of related fluorinated biphenyl compounds strongly suggest that this molecule holds considerable potential as a scaffold in the development of novel therapeutics and advanced materials. This guide provides a critical foundation for any researcher or organization looking to explore the chemistry and applications of this promising compound.

References

- The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. (2025). BenchChem.

- 4-Carboxyphenylboronic Acid. Tokyo Chemical Industry Co., Ltd..

- 4-Carboxyphenylboronic acid | CAS 14047-29-1. Santa Cruz Biotechnology.

- 1-Bromo-3-(trifluoromethyl)benzene | CAS 401-78-5. ChemScene.

- 4-Carboxyphenylboronic acid. Boron Molecular.

- 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum. ChemicalBook.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene | CAS 261951-85-3. ChemicalBook.

- 4-Carboxyphenylboronic acid | CAS 14047-29-1. Sigma-Aldrich.

- 4-Carboxyphenylboronic acid, min. 97%.

- Liu, W., Zhou, X., et al. (2019).

- 4-Bromobenzoic acid | C7H5BrO2 | CID 11464. PubChem.

- Benzene, 1-bromo-2,4-difluoro-3-(trifluoromethyl)-. Cymit Química S.L..

- Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis, Dublin City University.

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.

- El-Mekkawy, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- Reports in Organic Chemistry. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. ChemBK.

- 4-bromobenzoic acid 1H NMR Spectrum. University of California, Los Angeles.

- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

- The Effect of Fluorine in 1H NMR. (2024). Reddit.

- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon

- Supporting Information for A mild and general method for the synthesis of (trifluoromethyl)arenes. The Royal Society of Chemistry.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817. PubChem.

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019).

- 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.

- Fluorine NMR. University of Washington.

- (Trifluoromethyl)benzene | C7H5F3 | CID 7368. PubChem.

- Supporting Information for A mild and general method for the synthesis of (trifluoromethyl)arenes. The Royal Society of Chemistry.

- Benzene, 1-fluoro-2-(trifluoromethyl)- | C7H4F4 | CID 9807. PubChem.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- 2-Bromobenzoic acid(88-65-3) 1H NMR spectrum. ChemicalBook.

- Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?.

- Biological Impacts of Fluorination.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. 4-Carboxyphenylboronic Acid | 14047-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor

A Note on Chemical Identification: Initial inquiries for CAS number 1261495-77-5 identify the compound as 4-fluoro-3-[2-(trifluoromethyl)phenyl]benzoic acid. However, the substantial body of scientific literature concerning potent and selective GLUT1 inhibition and its application in cancer research is associated with the compound BAY-876 , which has the CAS number 1799753-84-6 . This guide will focus on BAY-876 to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.

Introduction: Targeting the Warburg Effect with Precision

A fundamental hallmark of many cancer cells is their altered metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and adaptation to the tumor microenvironment. A key protein facilitating this high glucose uptake is the glucose transporter 1 (GLUT1). The overexpression of GLUT1 is a common feature in various cancers and is often associated with tumor progression and poor prognosis, making it an attractive target for therapeutic intervention.[1][2]

BAY-876 has emerged as a potent and highly selective small-molecule inhibitor of GLUT1.[3][4] This guide provides an in-depth technical overview of BAY-876, from its biochemical properties and mechanism of action to its preclinical efficacy and practical experimental protocols.

Core Properties and Quantitative Data of BAY-876

BAY-876 is a cell-permeable and orally bioavailable compound that has been extensively characterized for its inhibitory activity against GLUT1.[5] Its chemical name is N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide.

| Property | Value | Source |

| CAS Number | 1799753-84-6 | |

| Molecular Formula | C24H16F4N6O2 | |

| Molecular Weight | 496.42 g/mol | |

| IC50 (GLUT1) | 2 nM | [5] |

| IC50 (Hela-MaTu glucose uptake) | 3.2 nM | [5] |

| Solubility in DMSO | 49.64 mg/mL (100 mM) | |

| Oral Bioavailability (Rat) | 85% | [5] |

| Oral Bioavailability (Dog) | 79% | [5] |

Mechanism of Action: Starving the Tumor by Design

BAY-876 exerts its anti-cancer effects by directly binding to and inhibiting the glucose transport function of GLUT1.[6] This targeted inhibition sets off a cascade of metabolic consequences within the cancer cell, ultimately leading to reduced proliferation and cell death.

The primary mechanism of action can be summarized in the following steps:

-

Selective GLUT1 Inhibition: BAY-876 exhibits remarkable selectivity for GLUT1 over other glucose transporter isoforms, with a selectivity factor of over 100 against GLUT2, GLUT3, and GLUT4.[3][5]

-

Inhibition of Glucose Uptake: By blocking GLUT1, BAY-876 effectively curtails the entry of glucose into the cancer cell, the initial and rate-limiting step of glycolysis.[6]

-

Metabolic Reprogramming: The reduction in intracellular glucose leads to a decrease in the rate of glycolysis and subsequent lactate production.[6] This, in turn, results in depleted ATP levels, the cell's primary energy currency.[6]

-

Induction of Cellular Stress and Apoptosis: The energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[6] In some cancer cell types, the inhibition of glycolysis by BAY-876 leads to a compensatory increase in mitochondrial respiration, resulting in the overproduction of reactive oxygen species (ROS) and subsequent apoptosis.[7][8]

Caption: Mechanism of action of BAY-876 in cancer cells.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Extensive preclinical studies have demonstrated the anti-tumor activity of BAY-876 in a variety of cancer models.

In Vitro Studies:

-

Inhibition of Proliferation: BAY-876 has been shown to inhibit the proliferation of various cancer cell lines, including those from ovarian, colorectal, and hepatocellular carcinomas.[7][9][10]

-

Reduction of Glycolysis: Treatment with BAY-876 leads to a dose-dependent decrease in glycolysis rates and ATP production in cancer cells.

-

Induction of Cell Death: Under hypoxic conditions, BAY-876 can induce cell death.

In Vivo Studies:

-

Tumor Growth Inhibition: Oral administration of BAY-876 has been shown to significantly inhibit tumor growth in xenograft models of ovarian and colorectal cancer.[9][11] For instance, in an ovarian cancer patient-derived xenograft (PDX) model, BAY-876 treatment resulted in a substantial reduction in tumor volume and weight.[9]

-

Favorable Pharmacokinetics: BAY-876 displays good oral bioavailability and a moderate to long terminal half-life in preclinical species, making it suitable for in vivo studies.[5]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of BAY-876 in a research setting.

Protocol 1: In Vitro Cell Viability Assay

This protocol outlines a standard method for assessing the effect of BAY-876 on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of BAY-876 in DMSO. Create a serial dilution of BAY-876 in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of BAY-876. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of BAY-876 in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer BAY-876 orally (by gavage) at the desired dose and schedule (e.g., daily). The control group should receive the vehicle solution.

-

Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Study Endpoint: At the end of the study (e.g., after 28 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for GLUT1 expression).

Caption: A generalized workflow for the preclinical evaluation of BAY-876.

Conclusion and Future Directions

BAY-876 represents a significant advancement in the development of targeted therapies against cancer metabolism. Its high potency and selectivity for GLUT1 make it an invaluable research tool for dissecting the role of glucose metabolism in cancer and a promising candidate for further clinical development. Future research should focus on identifying predictive biomarkers for sensitivity to BAY-876 and exploring its efficacy in combination with other anti-cancer agents.

References

-

What are GLUT1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

-

Glucose Transporter Inhibitors (GLUT1 Inhibitors). (n.d.). The Ohio State University. Retrieved January 16, 2026, from [Link]

-

Ma, J., Zhang, Y., & Liu, C. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Molecules and Cells, 41(10), 927-935. [Link]

-

A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. (2021). Frontiers in Oncology. Retrieved January 16, 2026, from [Link]

-

Kopitz, C., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2273-2283. [Link]

-

Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications. (2025). Journal of Nanobiotechnology. Retrieved January 16, 2026, from [Link]

-

Targeting the facilitative glucose transporter GLUT1 inhibits the self-renewal and tumor-initiating capacity of cancer stem cells. (n.d.). Oncotarget. Retrieved January 16, 2026, from [Link]

-

BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. (2025, April 17). Bioengineer.org. Retrieved January 16, 2026, from [Link]

-

Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. (n.d.). Molecular Cancer Therapeutics. Retrieved January 16, 2026, from [Link]

-

Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy. (n.d.). Cancers. Retrieved January 16, 2026, from [Link]

-

Kopitz, C., et al. (2016). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research, 76(14 Supplement), 4746. [Link]

-

GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. (2025). BMC Cancer. Retrieved January 16, 2026, from [Link]

-

GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. (2025). BMC Cancer. Retrieved January 16, 2026, from [Link]

-

A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. (2021). Frontiers in Oncology. Retrieved January 16, 2026, from [Link]

-

A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. (2025, September 12). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Glucose Transporter Inhibitors (GLUT1 Inhibitors) | Available Technologies | Inventions [innovate.osu.edu]

- 2. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bioengineer.org [bioengineer.org]

- 8. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Fluorinated Benzoic Acids in Modern Research and Development: A Technical Guide

Introduction: The Unassuming Power of a Strategically Placed Fluorine Atom

In the vast landscape of chemical intermediates, fluorinated benzoic acids stand out not for their complexity, but for the profound impact a single, strategically placed fluorine atom can have on molecular properties. The introduction of fluorine, the most electronegative element, into the benzoic acid scaffold imparts a unique combination of steric and electronic properties that researchers have harnessed to create a new generation of pharmaceuticals, advanced materials, and highly sensitive analytical tools. This guide provides an in-depth exploration of the core applications of fluorinated benzoic acids, offering not just a catalogue of their uses, but a causal explanation of why these molecules have become indispensable in modern research and development. We will delve into the mechanistic underpinnings of their utility, provide actionable experimental protocols, and present comparative data to empower researchers in their own investigations.

The exceptional utility of fluorinated benzoic acids stems from a confluence of properties conferred by the carbon-fluorine bond. This bond is exceptionally strong, leading to increased thermal and metabolic stability in molecules that contain it.[1] Furthermore, the high electronegativity of fluorine can significantly alter the acidity (pKa) of the carboxylic acid group and the overall electronic distribution of the aromatic ring. This modulation of electronic properties is a key lever in tuning the binding affinity of drugs to their targets and in designing novel materials with specific electronic characteristics.[1]

I. Revolutionizing Drug Discovery and Development

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing their therapeutic profiles. Fluorinated benzoic acids serve as pivotal building blocks in this endeavor, contributing to improved potency, metabolic stability, and bioavailability.[2]

A. The Fluorine Advantage in Medicinal Chemistry

The strategic placement of fluorine on a benzoic acid core can influence a drug candidate's properties in several ways:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can prolong the half-life of a drug, reducing the required dosage and frequency of administration.[2]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.[3]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the drug's potency.[3]

-

pKa Modulation: The position of the fluorine atom on the benzoic acid ring significantly impacts the acidity of the carboxylic acid group. This "ortho effect" is particularly pronounced in 2-fluorobenzoic acid, making it a stronger acid. This modulation of pKa can be crucial for optimizing a drug's solubility and its interaction with target receptors.

B. Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Fluorinated benzoic acids are prominent scaffolds in the development of NSAIDs. A classic example is the synthesis of Flufenamic acid , a potent inhibitor of cyclooxygenase (COX) enzymes.

The synthesis of Flufenamic acid is a prime example of the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. In this case, 2-chlorobenzoic acid reacts with 3-(trifluoromethyl)aniline.

Sources

- 1. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Electronic Effects of Fluorine in Aromatic Carboxylic Acids: A Guide to Strategic Molecular Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Halogen Stereotype

In the landscape of medicinal chemistry and drug development, fluorine stands as an element of exceptional influence. While often grouped with other halogens, its properties—a van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å) and the highest electronegativity on the Pauling scale (3.98)—make it a unique tool for molecular engineering.[1] Its incorporation into drug candidates is a deliberate strategy to modulate a molecule's physicochemical and pharmacokinetic profile, including metabolic stability, membrane permeability, and binding affinity.[2] A significant number of modern pharmaceuticals contain fluorine, a testament to its profound impact on biological activity.[1][3]

This guide provides an in-depth exploration of the nuanced electronic effects of fluorine when substituted onto an aromatic carboxylic acid scaffold. We will dissect the interplay of inductive and resonance effects, quantify their impact on acidity (pKa), explore the anomalous "ortho effect," and detail the experimental and computational methodologies required for robust characterization. The objective is to provide researchers and drug development professionals with the foundational knowledge to strategically leverage fluorine substitution for optimized molecular design.

The Duality of Fluorine's Electronic Influence

The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance between two opposing forces: a powerful, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.

The Inductive Effect (-I): A Through-Sigma Withdrawal

Owing to its supreme electronegativity, fluorine exerts a potent inductive effect, pulling electron density towards itself through the sigma (σ) bond framework.[4][5] In the context of a benzoic acid, this withdrawal of electron density extends through the aromatic ring to the carboxyl group. This effect is critical because it stabilizes the negatively charged carboxylate anion formed upon deprotonation.[6][7] By dispersing the negative charge, the fluorine substituent makes the conjugate base more stable, thereby increasing the acidity of the parent carboxylic acid.[5] This effect is distance-dependent, weakening as the number of bonds between the fluorine and the carboxyl group increases.[8]

The Resonance Effect (+R): A Through-Pi Donation

Conversely, the lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi (π) system, an electron-donating resonance (or mesomeric) effect.[4][9] This +R effect increases electron density at the ortho and para positions of the ring. While this effect would be expected to destabilize the carboxylate anion and thus decrease acidity, its impact is significantly less pronounced than the inductive effect for fluorine.[4] This is due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring.[10]

The interplay between these two effects is fundamental to understanding the behavior of fluorinated aromatics. For fluorine, the electron-withdrawing inductive effect is almost always the dominant force determining the acidity of the carboxylic acid.[8]

Caption: Conformational isomers of 2-fluorobenzoic acid.

Methodologies for Characterization

Validating the electronic effects of fluorine substitution requires a combination of robust experimental techniques and computational modeling.

Experimental Protocol: pKa Determination by Potentiometric Titration

This self-validating protocol provides a reliable experimental measure of acidity.

Objective: To determine the pKa of a fluorinated benzoic acid derivative in an aqueous or mixed-solvent system.

Materials:

-

Fluorinated benzoic acid sample (~0.01 M solution)

-

Standardized NaOH solution (~0.1 M)

-

High-purity water (degassed to remove CO₂)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A burette (25 mL or 50 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation: Accurately weigh the fluorinated benzoic acid and dissolve it in a known volume of degassed water to make an approximately 0.01 M solution.

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Setup: Place the beaker containing the acid solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker. Start gentle stirring.

-

Titration: Record the initial pH of the solution. Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Collect more data points near the equivalence point where the pH changes most rapidly.

-

Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by plotting the first derivative (ΔpH/ΔV vs. V).

-

The half-equivalence point occurs at Veq / 2. The pH at the half-equivalence point is equal to the pKa of the acid.

-

Self-Validation: The sharpness of the inflection point at equivalence provides an internal check on the quality of the titration and the purity of the sample.

-

Computational Protocol: DFT Workflow for Electronic Property Analysis

Computational chemistry offers powerful predictive insights into molecular properties.

Objective: To calculate the electrostatic potential, atomic charges, and orbital energies to rationalize the electronic effects of fluorine.

Software: Gaussian, ORCA, Spartan, or similar quantum chemistry package.

Procedure:

-

Structure Building: Construct the 3D structures of benzoic acid and the desired fluoro-substituted isomers (ortho, meta, para).

-

Geometry Optimization: Perform a full geometry optimization for each molecule using an appropriate level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311+G(d,p). [11][12]This finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties:

-

Molecular Electrostatic Potential (MEP) Map: Visualize the MEP on the molecule's electron density surface. This map will show regions of negative potential (red) near electronegative atoms (O, F) and positive potential (blue) near acidic protons. * Atomic Charges: Calculate atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) to quantify the electron withdrawal from the ring and carboxyl group. * Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Fluorination typically lowers the energy of these orbitals. [11]5. pKa Prediction (Advanced): Use established thermodynamic cycles (e.g., the direct method or proton exchange method) in conjunction with a continuum solvation model (like PCM or SMD) to compute the free energy of dissociation and predict the pKa value. [13]This provides a theoretical validation of experimental results.

-

Caption: Integrated experimental and computational workflow for pKa determination.

Conclusion: Fluorine as a Precision Tool in Drug Design

The electronic effects of fluorine in aromatic carboxylic acids are a powerful illustration of structure-property relationships. The strong, distance-dependent inductive effect consistently enhances acidity, a phenomenon that can be precisely quantified by pKa measurements and rationalized through computational analysis. While the para-position experiences a slight mitigation of this effect due to resonance, the ortho-position exhibits a uniquely pronounced increase in acidity.

For the medicinal chemist, these principles are not merely academic. The ability to fine-tune the pKa of an acidic moiety is critical for optimizing a drug's ionization state at physiological pH, which directly governs its solubility, ability to cross biological membranes, and binding interactions with its protein target. [2][14]Furthermore, the inherent strength of the carbon-fluorine bond can be exploited to block metabolic pathways, extending the therapeutic lifetime of a drug. [1]By understanding the fundamental electronic principles outlined in this guide, researchers can move beyond trial-and-error and employ fluorine as a precision tool for the rational design of safer, more effective medicines.

References

-

Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Gouverneur, V. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. [Link]

-

though fluorine is more electronegative than chlorine then why para fluoro benezoic acid i [Chemistry]. Gauth. [Link]

-

Oğruç-İldiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

-

Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora. [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. (2024). [Link]

-

20.4 Substituent Effects on Acidity. Chemistry LibreTexts. (2024). [Link]

-

Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. YouTube. (2021). [Link]

-

Acid strength and pKa. Chemistry LibreTexts. (2020). [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

Ros-Lis, J. V., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry. [Link]

-

Unit 4: Free Energy Relationships. University of Calgary. [Link]

-

Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding. Quora. (2021). [Link]

-

Hammett equation. chemeurope.com. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Zhang, S., et al. (2023). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. Magnetochemistry. [Link]

-

Hammett Equation. Pharmacy 180. [Link]

-

Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. (2021). [Link]

-

Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Chemistry Stack Exchange. (2021). [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

-

pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. NIST. [Link]

-

Zilberg, S., et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gauthmath.com [gauthmath.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid, a novel aromatic carboxylic acid with potential applications in pharmaceutical development. Recognizing the pivotal role of solubility and stability in the drug development cascade, this document offers a detailed exploration of these parameters. While experimental data for this specific molecule is not publicly available, this guide establishes a robust framework for its characterization based on the known properties of structurally similar compounds and established industry-standard methodologies. We present detailed protocols for assessing aqueous and solvent solubility, as well as a comprehensive strategy for evaluating the intrinsic stability of the molecule under various stress conditions as mandated by international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the pre-formulation and formulation development stages.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its inherent physicochemical properties. Among these, aqueous solubility and chemical stability stand out as make-or-break parameters that profoundly influence bioavailability, manufacturability, and shelf-life. This compound, with its complex substitution pattern featuring a fluorine atom and a trifluoromethyl group, presents a unique profile that necessitates a thorough and early-stage characterization. The presence of the trifluoromethyl group can significantly impact lipophilicity and metabolic stability, while the fluorine atom can modulate electronic properties and pKa. This guide provides a detailed roadmap for elucidating the solubility and stability profile of this promising molecule.

Predicted Physicochemical Properties of this compound

In the absence of direct experimental data, we can infer the likely physicochemical properties of this compound by examining structurally related molecules.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₁₄H₈F₄O₂ | Based on chemical structure. |

| Molecular Weight | 284.21 g/mol | Calculated from the molecular formula[1]. |

| pKa | 3.0 - 4.0 | The carboxylic acid functionality dictates the pKa. The presence of electron-withdrawing fluorine and trifluoromethyl groups is expected to lower the pKa compared to benzoic acid (pKa ~4.2). For example, 4-(Trifluoromethyl)benzoic acid has a predicted pKa of 3.69[2], and 3-Fluoro-4-(trifluoromethyl)benzoic acid has a predicted pKa of 3.35[3]. |

| LogP | 4.0 - 5.0 | The trifluoromethyl group significantly increases lipophilicity. For comparison, 4-Fluorobenzoic acid has a LogP of 2.07[4], while 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid has a LogP of 4.85[5]. |

| Aqueous Solubility | Poor to Very Low | The high predicted LogP and crystalline nature of similar aromatic carboxylic acids suggest low intrinsic aqueous solubility. 4-Fluorobenzoic acid has a water solubility of 1200 mg/L[4], while many complex fluorinated benzoic acids are only slightly soluble in aqueous media. |

| Appearance | White to off-white crystalline solid | Aromatic carboxylic acids are typically crystalline solids at room temperature[2][3][6]. |

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility in various media is fundamental for developing a viable dosage form. For a poorly soluble compound like this compound, a multi-faceted approach is required.

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic approach to characterizing the solubility of an active pharmaceutical ingredient (API).

Caption: A systematic workflow for determining the solubility of a new chemical entity.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Phosphate and citrate buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Purified water

-

Common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, DMSO)[3]

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation[7].

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solids. Allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. For aqueous buffers, plot solubility as a function of pH.

Proposed HPLC Method for Quantification

A robust and validated analytical method is critical for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of fluorinated benzoic acids[8][9].

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic carboxylic acids. |

| Mobile Phase | Acetonitrile and water with 0.1% formic or acetic acid | The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. A gradient elution may be necessary. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |